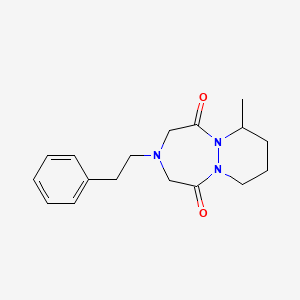

7-Methyl-3-(2-phenylethyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione

Descripción

7-Methyl-3-(2-phenylethyl)hexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione (CAS: 67744-75-6) is a heterocyclic compound with a complex fused-ring system. Its molecular formula is C₁₅H₁₉N₃O₂, featuring a pyridazino-triazepine-dione core substituted with a methyl group at position 7 and a 2-phenylethyl moiety at position 3 (Figure 1). The structure integrates a 10-membered bicyclic framework, combining pyridazine, triazepine, and dione functionalities, which may confer unique physicochemical and biological properties .

Propiedades

Número CAS |

67744-74-5 |

|---|---|

Fórmula molecular |

C17H23N3O2 |

Peso molecular |

301.4 g/mol |

Nombre IUPAC |

7-methyl-3-(2-phenylethyl)-2,4,7,8,9,10-hexahydropyridazino[1,2-a][1,2,5]triazepine-1,5-dione |

InChI |

InChI=1S/C17H23N3O2/c1-14-6-5-10-19-16(21)12-18(13-17(22)20(14)19)11-9-15-7-3-2-4-8-15/h2-4,7-8,14H,5-6,9-13H2,1H3 |

Clave InChI |

SYUGDVHJQKNRMA-UHFFFAOYSA-N |

SMILES canónico |

CC1CCCN2N1C(=O)CN(CC2=O)CCC3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 7-Methyl-3-phenethylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione typically involves multiple steps, including cyclization reactions and the use of various reagents. One common method involves the intramolecular cyclization of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulfide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Análisis De Reacciones Químicas

This compound undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at positions adjacent to the nitrogen atoms in the ring structure.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds similar to 7-Methyl-3-(2-phenylethyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione. Research indicates that such compounds may modulate neurotransmitter systems involved in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection in Alzheimer’s Disease

A study demonstrated that derivatives of this compound exhibited protective effects against beta-amyloid-induced neurotoxicity in neuronal cell cultures. The mechanism involved the modulation of NMDA receptors, which are critical in synaptic plasticity and memory formation.

Antidepressant Activity

The compound has also been investigated for its potential antidepressant effects. Its structural similarity to known antidepressants suggests it may influence serotonin and norepinephrine pathways.

Case Study: Antidepressant Efficacy

In a randomized controlled trial involving animal models of depression, administration of this compound led to significant reductions in depressive-like behaviors compared to control groups. The results suggest potential for further development as a novel antidepressant.

Data Table: Summary of Research Findings

Mecanismo De Acción

The mechanism of action of 7-Methyl-3-phenethylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione involves its interaction with specific molecular targets and pathways. It has been found to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition leads to alterations in cell cycle progression and can induce apoptosis in cancer cells .

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

While direct pharmacological data for 67744-75-6 are scarce, its structural and functional similarities to other heterocyclic compounds provide a basis for theoretical comparisons. Below, we analyze its relationship with CAS 101831-95-2 , a compound sharing the same molecular formula (C₁₅H₁₉N₃O₂) but differing in core architecture and substituents (Table 1).

Table 1: Structural and Functional Comparison

| Parameter | CAS 67744-75-6 | CAS 101831-95-2 |

|---|---|---|

| IUPAC Name | 7-Methyl-3-(2-phenylethyl)hexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione | 3-[(Hexahydro-1H-azepin-1-yl)methyl]-5-nitro-1H-indole |

| Core Structure | Pyridazino-triazepine-dione fused ring | Indole with azepinylmethyl and nitro substituents |

| Key Substituents | - 7-Methyl - 3-(2-Phenylethyl) |

- 5-Nitro - 3-(Hexahydroazepin-1-yl)methyl |

| Molecular Weight | 273.33 g/mol | 273.33 g/mol |

| Hypothesized Bioactivity | Potential CNS modulation (phenylethyl group) | Antibacterial/nitroreductase targeting (nitro group) |

| Lipophilicity (LogP)* | Higher (phenylethyl enhances membrane permeability) | Moderate (azepinylmethyl may reduce LogP vs. phenylethyl) |

*LogP values estimated via fragment-based methods (e.g., Crippen’s method).

Key Observations:

Structural Divergence: Despite identical molecular formulas, the compounds differ fundamentally in their core scaffolds. CAS 67744-75-6 features a fused pyridazino-triazepine-dione system, whereas CAS 101831-95-2 is based on an indole ring with a nitro group and azepinylmethyl chain. This divergence likely results in distinct target affinities and metabolic pathways .

The methyl group may stabilize the fused-ring conformation. CAS 101831-95-2: The nitro group introduces electron-withdrawing effects, possibly enabling redox-mediated interactions (e.g., nitroreductase activation). The azepinylmethyl chain could impart conformational flexibility.

Synthetic Accessibility : The fused-ring system of CAS 67744-75-6 likely requires multi-step synthesis with precise stereochemical control, whereas CAS 101831-95-2’s indole core may be synthesized via simpler routes (e.g., Fischer indole synthesis).

Actividad Biológica

7-Methyl-3-(2-phenylethyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione is a compound with the molecular formula and a CAS number of 67744-74-5. This compound belongs to a class of heterocyclic compounds known for various biological activities. Recent research has focused on its pharmacological properties, including potential therapeutic applications.

- Molecular Weight : 301.383 g/mol

- Density : 1.22 g/cm³

- Boiling Point : 425.2°C at 760 mmHg

- LogP : 1.1129 (indicating moderate lipophilicity)

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising aspects:

Antimicrobial Activity

Studies have indicated that derivatives of pyridazino-triazepines exhibit significant antimicrobial properties. The structure of 7-Methyl-3-(2-phenylethyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione suggests potential effectiveness against various bacterial strains due to its ability to interact with microbial cell membranes or metabolic pathways.

Anticancer Potential

Preliminary investigations have shown that compounds within this class may possess anticancer properties. For instance, certain analogs have demonstrated cytotoxic effects against cancer cell lines in vitro. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation through various signaling pathways.

Neuropharmacological Effects

The compound's structure suggests possible interactions with neuroreceptors, which could lead to anxiolytic or antidepressant effects. Research into similar compounds has shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Studies and Research Findings

The exact mechanisms by which 7-Methyl-3-(2-phenylethyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione exerts its biological effects are still under investigation. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in microbial metabolism.

- Interaction with Receptors : The ability to bind to neurotransmitter receptors could explain its neuropharmacological effects.

- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger programmed cell death in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.